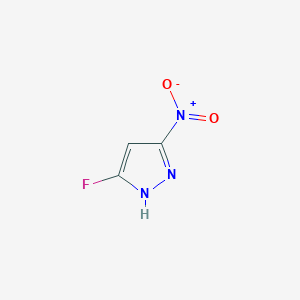

5-fluoro-3-nitro-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compound “5-fluoro-3-nitro-1H-pyrazole” is a chemical entity listed in the PubChem database. It is used in various scientific and industrial applications due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

The preparation methods for compound “5-fluoro-3-nitro-1H-pyrazole” involve specific synthetic routes and reaction conditions. Industrial production methods typically include:

Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations occur efficiently.

Industrial Production: Large-scale production of the compound involves optimizing the reaction conditions to maximize yield and minimize by-products. This often includes the use of specialized equipment and techniques to ensure consistent quality.

Analyse Chemischer Reaktionen

Compound “5-fluoro-3-nitro-1H-pyrazole” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific structure of the compound.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. These reactions often require specific catalysts and conditions to proceed efficiently.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Fluoro-3-nitro-1H-pyrazole and its derivatives have been investigated for their potential as therapeutic agents. The following are key areas of research:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

- Cytotoxicity : Various derivatives have shown significant cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). For example, compounds derived from pyrazoles demonstrated IC50 values ranging from 3.79 µM to 42.30 µM against different cell lines, indicating promising anticancer activity .

- Mechanisms of Action : Research indicates that these compounds may induce apoptosis and inhibit cell proliferation through various pathways, including ROS (reactive oxygen species) generation and cell cycle arrest .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Studies have shown that certain compounds can inhibit inflammatory mediators, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Energetic Materials

This compound has garnered attention in the field of energetic materials due to its high heat of formation and stability under various conditions:

- Synthesis of Energetic Compounds : The nitration of pyrazoles has led to the development of new energetic materials with improved performance metrics compared to traditional explosives like TNT. For instance, modifications involving nitro groups have resulted in compounds with higher density and energy output .

- Applications in Propellants : The unique properties of these nitrated pyrazoles make them suitable for use in propellant formulations, enhancing the efficiency and safety of energetic systems .

Agricultural Chemistry

The compound has also been explored for its potential use as a fungicide:

- Fungicidal Activity : Research indicates that this compound derivatives can act as effective fungicides, targeting specific fungal pathogens that affect crops. This application is particularly relevant in developing sustainable agricultural practices .

Data Table: Summary of Biological Activities

| Compound | Activity Type | Target Cell Line | IC50 (µM) |

|---|---|---|---|

| 5-Fluoro-3-nitro-pyrazole | Anticancer | MCF7 | 3.79 |

| Derivative A | Anticancer | A549 | 26 |

| Derivative B | Anti-inflammatory | RAW 264.7 (macrophages) | 12.50 |

| Nitrated Derivative C | Energetic Material | - | - |

Case Study 1: Antitumor Activity

A study conducted by Bouabdallah et al. reported on the synthesis of N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline derivatives, which exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .

Case Study 2: Energetic Properties

Research by Cheng et al. synthesized various nitrated pyrazoles and assessed their energetic properties compared to traditional explosives like RDX and TNT. The study found that certain derivatives displayed higher density and thermal stability, making them suitable candidates for further development in explosive applications .

Wirkmechanismus

The mechanism of action of compound “5-fluoro-3-nitro-1H-pyrazole” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Compound “5-fluoro-3-nitro-1H-pyrazole” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Compound A: Shares similar chemical structure but differs in its reactivity and applications.

Compound B: Has similar functional groups but exhibits different biological activity.

Compound C: Used in similar industrial applications but has distinct physical properties.

Each of these compounds has its own unique set of properties and applications, making “this compound” a valuable addition to the field of chemical research and industry.

Eigenschaften

IUPAC Name |

5-fluoro-3-nitro-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2FN3O2/c4-2-1-3(6-5-2)7(8)9/h1H,(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGIQASGJKUOPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NN=C1[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.